molecular formula C9H14F3NO2 B2710271 Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate CAS No. 1211592-31-2

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate

Cat. No.: B2710271
CAS No.: 1211592-31-2
M. Wt: 225.211
InChI Key: AHRBNYBJXZIZAI-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate (CAS 1211592-31-2) is a high-purity piperidine derivative designed for advanced research and development. This compound features a ester group and a strategically positioned trifluoromethyl (CF3) group on the piperidine ring, a combination that makes it a valuable building block in modern organic synthesis . The incorporation of the trifluoromethyl group is a key strategy in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity . This compound serves as a critical synthetic intermediate for constructing more complex, bioactive molecules. Its structure is particularly relevant for exploring novel compounds in pharmaceutical chemistry, where piperidine and trifluoromethyl motifs are frequently found in active ingredients . Researchers utilize this scaffold in diversity-oriented synthesis (DOS) and for creating DNA-encoded libraries to discover new therapeutic candidates . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-15-7(14)8(9(10,11)12)3-5-13-6-4-8/h13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRBNYBJXZIZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-31-2
Record name ethyl 4-(trifluoromethyl)piperidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The scalability of the synthetic route allows for the production of large quantities of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate is primarily utilized as a building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, leading to the formation of diverse derivatives used in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, making it particularly useful in drug design and development .

Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other piperidine derivatives and has been employed in the development of inhibitors targeting specific biological pathways. For instance, it has been used to create derivatives that exhibit potent activity against RORγt, a target for autoimmune diseases .

Biological Applications

Pharmacological Potential
Research indicates that this compound possesses potential antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness against various microbial strains, highlighting its promise as an antibacterial and antifungal agent . The compound's ability to modulate enzyme activity further supports its role in drug development.

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells. The trifluoromethyl group not only enhances membrane permeability but also influences the compound's binding affinity to enzymes and receptors involved in disease processes .

Industrial Applications

Agrochemicals Development
In the agricultural sector, this compound is explored for developing new agrochemicals. Its unique chemical properties enable the formulation of effective pesticides and herbicides that can improve crop yields while minimizing environmental impact.

Material Science
this compound is also being investigated for applications in materials science, particularly in creating advanced materials with tailored properties for specific industrial uses.

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring provides structural stability, while the ethyl ester group can undergo hydrolysis to release the active carboxylate form, which can then exert its biological effects .

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs and their key differences:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate -CF₃, ethyl ester C₉H₁₄F₃NO₂ High lipophilicity due to CF₃; used in kinase inhibitors
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)-4-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate Trifluoroacetyl, bromo-chloropyridinyl C₁₆H₁₅BrClF₃N₂O₃ LC/MS: m/z 443/445/447; intermediate in spirocyclic derivatives
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate 2-Fluorophenyl C₁₄H₁₈FNO₂ Lower metabolic stability compared to CF₃ analogs; oral toxicity (H302)
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride Chloroethyl C₁₀H₁₉Cl₂NO₂ Higher molecular weight (256.17 g/mol); reactive chloroethyl group
Ethyl piperidine-4-carboxylate None (unsubstituted) C₈H₁₅NO₂ Baseline analog; lacks fluorination, lower stability

Key Insights :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ethyl piperidine-4-carboxylate) .
  • Halogenated substituents (e.g., bromo-chloropyridinyl in ) improve target binding in kinase inhibitors but may increase synthetic complexity.

Physicochemical Properties

  • Lipophilicity : The CF₃ group increases logP values, improving membrane permeability. This is critical for CNS-targeting drugs .
  • Solubility : Ethyl carboxylate esters generally exhibit moderate aqueous solubility, but fluorination may reduce it slightly .

Biological Activity

Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoromethyl group and an ethyl ester at the carboxyl position. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's affinity for various receptors and enzymes, modulating their activity. This interaction can lead to significant pharmacological effects, including:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activity data for this compound:

Activity Target/Pathogen IC50/MIC (µM) Study Reference
AntimicrobialMycobacterium tuberculosis6.3 - 23
AntimicrobialStaphylococcus aureus3.12 - 12.5
Anti-inflammatoryInflammatory cytokinesNot specified
GPR119 AgonistInsulin secretion modulationNot specified

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine structure can significantly influence the biological activity of derivatives. For instance:

  • Trifluoromethyl Substitution : Enhances lipophilicity and receptor binding affinity.
  • Piperidine Ring Modifications : Altering substituents on the piperidine ring can lead to variations in potency against specific targets .

Case Studies

  • Antimycobacterial Activity : A study highlighted the development of a series of piperidine derivatives, including this compound, which demonstrated promising in vitro activity against M. tuberculosis. The MIC values ranged from 6.3 to 23 µM, indicating effective inhibition of bacterial growth .
  • GPR119 Agonism : Research on GPR119 agonists found that introducing a trifluoromethyl group significantly improved insulin secretion in diabetic animal models, showcasing the potential metabolic benefits of this compound .
  • Anti-inflammatory Properties : In vitro studies indicated that derivatives of piperidine could modulate inflammatory responses by inhibiting cytokine production, suggesting therapeutic avenues for conditions like rheumatoid arthritis or inflammatory bowel disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using halogenated intermediates (e.g., 4-iodo-pyrimidines) and boronic acids under Suzuki-Miyaura conditions. For example, a similar trifluoromethylated ester was synthesized via Pd-catalyzed cross-coupling, followed by purification using silica gel chromatography . Reaction optimization includes temperature control (e.g., 80–100°C), solvent selection (N,N-dimethylacetamide), and catalyst loading. Yield improvements may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

  • Methodology : Use a combination of:

  • LC-MS : To confirm molecular weight (e.g., [M+H]+ ion detection) and purity .
  • HPLC : For retention time consistency under standardized conditions (e.g., TFA-modified mobile phases) .
  • 1H/13C NMR : Assign peaks to the piperidine ring protons (δ 1.2–3.5 ppm), ester carbonyl (δ ~170 ppm), and trifluoromethyl group (δ ~120 ppm, 19F NMR). Compare with analogs like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate for spectral benchmarking .

Q. How should researchers handle safety and stability concerns during experimental work?

  • Methodology : Follow hazard guidelines for trifluoromethylated compounds, including:

  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
  • Fire Safety : Employ alcohol-resistant foam or CO2 extinguishers due to risks of releasing toxic gases (e.g., HF under decomposition) .
  • Storage : Keep in anhydrous conditions at –20°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in medicinal chemistry applications?

  • Methodology : Perform density functional theory (DFT) calculations to assess electronic effects (e.g., electron-withdrawing nature of -CF3) on reaction sites. Molecular docking (e.g., AutoDock Vina) can evaluate binding affinity to biological targets, such as CCR5 receptors, as seen in trifluoromethyl-containing antivirals like Vicriviroc . Compare with non-fluorinated analogs to quantify steric/electronic contributions .

Q. What strategies resolve contradictions in crystallographic data for piperidine derivatives?

  • Methodology : Use SHELX programs for structure refinement. For ambiguous electron density (e.g., disordered trifluoromethyl groups), apply restraints or twin refinement. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) . If discrepancies persist, consider alternative space groups or high-resolution synchrotron data .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodology : Conduct in vitro assays (e.g., microsomal stability tests) to compare metabolic half-life (t1/2) against non-fluorinated analogs. Use LC-MS/MS to identify metabolites, focusing on ester hydrolysis or oxidative defluorination. Structural analogs like Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate show reduced hepatic clearance due to -CF3’s electron-withdrawing effects .

Data Analysis and Experimental Design

Q. How to design SAR studies for trifluoromethylated piperidines in drug discovery?

  • Methodology :

  • Library Synthesis : Modify the piperidine ring (e.g., substituents at positions 1 and 4) while retaining the -CF3 group. Use parallel synthesis to generate derivatives .
  • Assays : Test against target enzymes (e.g., proteases) to correlate substituent effects with IC50 values. For example, piperidine-4-carboxylates with -CF3 exhibit enhanced binding in antiviral scaffolds .
  • Statistical Analysis : Apply multivariate regression to identify critical physicochemical parameters (e.g., logP, TPSA) influencing activity .

Q. What analytical approaches validate synthetic intermediates with conflicting purity reports?

  • Methodology :

  • HPLC-DAD/ELSD : Detect impurities at 0.1% levels using gradient elution.
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals from regioisomers (e.g., trifluoromethyl positional isomers) .
  • Elemental Analysis : Confirm C/H/N/F ratios to rule out byproducts from incomplete fluorination .

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